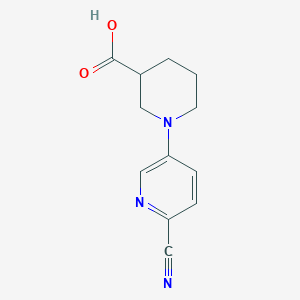![molecular formula C15H18N2O2S B6647088 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This molecule has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mecanismo De Acción
The mechanism of action of 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell signaling.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a role in inflammation. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroprotection and neuroplasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, this compound has been extensively studied, and there is a large body of literature on its biological activities and mechanisms of action. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and there is still much to be learned about its potential applications and mechanisms of action. Additionally, this compound can be expensive to produce, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on 2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid. One area of research could focus on the development of new synthesis methods that are more efficient and cost-effective. Another area of research could focus on the identification of new biological activities and potential applications for this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and how it interacts with various enzymes and signaling pathways. Finally, future research could focus on the development of new this compound derivatives that have improved biological activities and pharmacokinetic properties.
Métodos De Síntesis
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid can be synthesized using various methods, including the reaction of 2-bromo-4-methylacetophenone with thiosemicarbazide to form 2-(4-methyl-1,3-thiazol-5-yl)acetophenone, which is then reacted with formaldehyde and methylamine to produce this compound. Another method involves the reaction of 2-bromo-4-methylacetophenone with thiosemicarbazide to form 2-(4-methyl-1,3-thiazol-5-yl)acetophenone, which is then reacted with paraformaldehyde and methylamine to produce this compound.
Aplicaciones Científicas De Investigación
2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid has been extensively studied for its potential applications in various fields of medicine. It has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anti-tumor effects, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-14(20-10-16-11)9-17(2)8-13-6-4-3-5-12(13)7-15(18)19/h3-6,10H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDDJZLTLVDVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CN(C)CC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[[[2-(3,4-Dichlorophenoxy)acetyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647013.png)
![1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647020.png)
![1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647021.png)
![1-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647029.png)
![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)

![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
